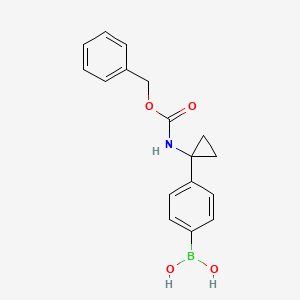

4-(1-(BENZYLOXYCARBONYLAMINO)CYCLOPROPYL)PHENYLBORONIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, also known as (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C17H18BNO4 and its molecular weight is 311.144. The purity is usually 95%.

BenchChem offers high-quality (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Die Suzuki-Miyaura-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Synthese von Biarylverbindungen. 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure dient in diesen Reaktionen als Boronsäureester-Vorläufer. Durch Kupplung mit Arylhalogeniden oder -triflaten können Forscher eine große Bandbreite an funktionalisierten Biarylen erhalten, die Anwendungen in der Materialwissenschaft, Pharmazie und Agrochemie finden .

Fluoreszierende Sonden und Sensoren

Die Boronsäuregruppe in dieser Verbindung zeigt eine reversible Bindung an Diole, was sie für die Entwicklung fluoreszierender Sonden und Sensoren nützlich macht. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure mit Fluorophoren oder anderen Reportergruppen funktionalisiert. Diese modifizierten Derivate können Saccharide, Nukleotide und andere Analyten selektiv nachweisen und tragen so zu Bioimaging- und Diagnostikanwendungen bei .

Arzneimittelverabreichungssysteme

Aufgrund ihrer Stabilität und Biokompatibilität wurde 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure für Anwendungen in der Arzneimittelverabreichung untersucht. Forscher haben sie mit Polymeren, Liposomen oder Nanopartikeln konjugiert, um gezielte Arzneimittelträger zu schaffen. Die reversible Bindung von Boronsäure an Diole ermöglicht eine kontrollierte Freisetzung von Arzneimitteln als Reaktion auf Änderungen der Glukosekonzentration, was sie vielversprechend für diabetesbezogene Therapien macht .

Organokatalyse

Die Cyclopropylgruppe in dieser Verbindung verleiht eine einzigartige Reaktivität. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure als Organokatalysator in verschiedenen Transformationen eingesetzt. Sie kann beispielsweise die asymmetrische Cyclopropanierung von Alkenen katalysieren und so Zugang zu chiralen Cyclopropanderivaten für synthetische Anwendungen ermöglichen .

Materialchemie

Funktionalisierte Boronsäuren spielen eine entscheidende Rolle in der Materialchemie. Forscher haben 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure in Polymernetzwerke, Hydrogele und supramolekulare Anordnungen integriert. Diese Materialien zeigen ein stimuli-responsives Verhalten, wie z. B. pH-abhängiges Quellen oder Sol-Gel-Übergänge, wodurch sie sich für die Arzneimittelverabreichung, Sensoren und intelligente Materialien eignen .

Bor-Neutroneneinfangtherapie (BNCT)

Borhaltige Verbindungen werden für die BNCT untersucht, eine Krebstherapie, die den hohen Neutroneneinfangquerschnitt von Bor-10 nutzt. Während 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronsäure selbst möglicherweise nicht direkt verwendet wird, könnten ihre borhaltigen Derivate möglicherweise als BNCT-Mittel dienen, wenn sie selektiv an Tumorzellen abgegeben werden .

Biologische Aktivität

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid, with the CAS number 1217501-09-1, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Boronic acids are known for their ability to form reversible covalent bonds with diols and are utilized in various biochemical applications, including drug development.

- Molecular Formula : C₁₇H₁₈BNO₄

- Molecular Weight : 311.14 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

- Purity : Typically above 98% for research-grade compounds

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes, influencing pathways such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For example, compounds similar to (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid showed significant cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : In vitro studies demonstrated that the compound exhibits cytotoxicity at concentrations below 5 µM, indicating a strong potential for therapeutic application in cancer treatment.

- Mechanisms of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) activity .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

- Inhibition Studies : Research has indicated that derivatives of this compound can inhibit the growth of pathogenic bacteria, including strains resistant to conventional antibiotics .

- Synergistic Effects : Studies suggest that when combined with other antimicrobial agents, (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid may enhance the efficacy of existing treatments against multi-drug resistant bacteria .

Study 1: Anticancer Efficacy

A series of analogs including (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid were evaluated for their anticancer properties in a preclinical model. The results indicated:

| Compound | EC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| A91 | <5 | FaDu | PPARα Agonism |

| A92 | <3 | MCF7 | Apoptosis Induction |

This study demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation effectively.

Study 2: Antimicrobial Activity

In a recent investigation into the antimicrobial effects of boronic acids, (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| P. aeruginosa | 32 |

These findings highlight the compound's potential as an antimicrobial agent against resistant strains .

Eigenschaften

IUPAC Name |

[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKGXPVSQVTDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675254 |

Source

|

| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-09-1 |

Source

|

| Record name | [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.